molecular formula C10H12Cl3NO B3146191 Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride CAS No. 5922-21-4

Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride

Cat. No.: B3146191
CAS No.: 5922-21-4
M. Wt: 268.6 g/mol
InChI Key: FQIXPCVIZGBYQO-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride is an organic compound with the molecular formula C11H14Cl3NO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a 2,4-dichlorophenyl group attached to an ethanecarboximidate moiety, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The final product is typically obtained in bulk quantities and subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride
  • Methyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride
  • 2,4-Dichlorophenylhydrazine hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets, making it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

ethyl 2-(2,4-dichlorophenyl)ethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO.ClH/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12;/h3-4,6,13H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIXPCVIZGBYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=C(C=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride
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Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride
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Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride
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Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride
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Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride
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Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride

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